1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one

Kinase inhibitors Thieno[3,2-d]pyrimidine SAR EGFR ErbB-2

Fragment-based kinase inhibitor discovery requires high-purity building blocks with validated hinge-binding motifs. This thieno[3,2-d]pyrimidine derivative (CAS 1209849-41-1) addresses the need for a defined, low-MW scaffold. • 98% purity minimizes false positives in fragment screens • MW 262.33 Da suits fragment library inclusion • Pyrrolidinyl ethanone moiety enables vector-based fragment growth • Serves as a reversible-binding control in washout studies. Supplied with full analytical characterization.

Molecular Formula C12H14N4OS
Molecular Weight 262.33 g/mol
Cat. No. B14909739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one
Molecular FormulaC12H14N4OS
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CNC2=NC=NC3=C2SC=C3
InChIInChI=1S/C12H14N4OS/c17-10(16-4-1-2-5-16)7-13-12-11-9(3-6-18-11)14-8-15-12/h3,6,8H,1-2,4-5,7H2,(H,13,14,15)
InChIKeyKTJGPTDGXUTGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-d]pyrimidine Scaffold Identity & Procurement


1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one (CAS 1209849-41-1) is a thieno[3,2-d]pyrimidine derivative featuring a 4-aminopyrimidine linkage to a pyrrolidin-1-yl ethanone moiety . The thieno[3,2-d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery, exemplified by dual EGFR/ErbB-2 inhibitors (e.g., compound 15h series) and the clinical Aurora kinase inhibitor SNS-314 [1][2]. The compound is commercially supplied at 98% purity and has a molecular weight of 262.33 Da .

Privileged kinase inhibitor scaffold: thieno[3,2-d]pyrimidine core targets kinase hinge region
Certified purity reduces assay variability; batch-specific data supports reproducibility
Fragment-like molecular weight supports inclusion in screening libraries and lead optimization

Why Generic Thieno[3,2-d]pyrimidine Analogs Cannot Substitute


Within the thieno[3,2-d]pyrimidine class, replacement of the amine substituent profoundly shifts kinase selectivity and cellular activity. In the pyrrolidinyl-acetylenic series, moving from a methyl carbamate to a simple acetamide altered covalent modification of EGFR from 41% to 15% after 3 hours, demonstrating that even modest substituent changes can drastically change target residence time [1]. Similarly, the specific 4-aminopyrimidine linker in this compound differs from the 2-thiazol-urea linker in SNS-314, which was optimized for Aurora A binding from an initial IC50 of >10 µM to 9 nM through iterative linker modification [2]. These SAR patterns indicate that generic replacement of the pyrrolidin-1-yl-ethanone side chain with alternative amines, ethers, or acetylenes would yield unpredictable potency and selectivity profiles, making exact structural fidelity critical for reproducible research.

Amine substituent changes alter target engagement profile
Even minor modifications (e.g., carbamate to acetamide) can shift covalent residence time, making generic analogs unreliable for reproducible kinase studies.
Linker geometry divergence from validated inhibitors may not transfer
The 4-aminopyrimidine-ethanone-pyrrolidine linker differs from crystallographically optimized linkers (e.g., SNS-314). Binding mode and selectivity must be independently validated.

Differentiation Evidence vs. Close Structural Analogs


Kinase Hinge-Binding Scaffold Validation

The thieno[3,2-d]pyrimidine core is a validated kinase hinge-binding scaffold. In a direct enzymatic comparison, the pyrrolidinyl-acetylenic analog 15h inhibited EGFR with an IC50 of 2 nM and ErbB-2 with an IC50 of 6 nM [1]. While the target compound has not been directly assayed, its 4-aminopyrimidine moiety preserves the critical hinge-binding donor-acceptor motif identified in the co-crystal structure of SNS-314 with Aurora A (PDB 3D14), where the pyrimidine N1 and 4-NH form hydrogen bonds with the kinase hinge [2]. This scaffold-level conservation provides a structural rationale for kinase engagement.

Hinge-binding scaffold
Class-level inference
Thieno[3,2-d]pyrimidine core matches known hinge binders; analog 15h inhibited EGFR IC50 2 nM, ErbB-2 6 nM
Scaffold-level kinase engagement context; requires validation for this derivative
Direct potency data not available; class-level inference only
Kinase inhibitors Thieno[3,2-d]pyrimidine SAR EGFR ErbB-2

Covalent Modification Potential Assessment

In the pyrrolidinyl-acetylenic series, covalent modification of EGFR was tunable: compound 15h (methyl carbamate) gave 41% covalent modification after 3 hours, while the corresponding des-methyl analog yielded only 15% [1]. The target compound, lacking an acetylene electrophile, is predicted to be a reversible binder. This distinction is critical: reversible vs. covalent engagement dictates drug-target residence time and washout kinetics in cellular assays.

Covalent modification
Class-level inference
Compound lacks electrophilic warhead; analog 15h showed 41% covalent modification vs 15% for des-methyl analog
Predicted reversible binder; supports reversible study design
No experimental confirmation for this compound
Covalent inhibitors EGFR cysteine targeting Residence time

Defined Purity Specification & Batch Consistency

The compound is commercially supplied with a certified purity of 98% (HPLC) . By contrast, many in-class thieno[3,2-d]pyrimidine analogs used in published kinase libraries are reported as crude reaction products or at >95% purity after column chromatography, with batch-to-batch variability often unreported. This defined purity specification reduces experimental variability in downstream biological assays.

Purity specification
Supplier specification
Certified 98% (HPLC)
Reduces impurity-related variability; independent verification recommended
Supplier data; batch certification available
Chemical procurement Purity specification Building block quality

Fragment-Like Physicochemical Profile Advantage

With a molecular weight of 262.33 Da, the target compound falls within fragment space, offering higher ligand efficiency potential than larger thieno[3,2-d]pyrimidine-based leads such as SNS-314 (MW ~540 Da) [1]. Fragment-like molecules provide better solubility and permeability starting points, though they require subsequent optimization to improve affinity.

Fragment-like MW
Class-level inference
MW 262.33 Da vs SNS-314 ~540 Da
Fragment-like size may support screening; affinity optimization required
Class-level property; no direct potency advantage claimed
Fragment-based drug design Ligand efficiency Physicochemical properties

Target Selectivity Data Gap

No published kinase panel data or selectivity scores (e.g., S(10) or Gini coefficient) exist for this specific compound. In contrast, SNS-314 displayed >100-fold selectivity for Aurora A/B over a panel of 60 kinases [1]. The selectivity profile of the target compound is entirely uncharacterized, and it cannot be assumed to inherit the selectivity of related thieno[3,2-d]pyrimidines.

Selectivity gap
Data to verify
No kinase panel data; SNS-314 >100-fold selective
Selectivity profile uncharacterized; de novo profiling essential
Cannot assume selectivity from scaffold
Selectivity profiling Kinase panel Data transparency

Linker Geometry & Binding Mode Divergence

The 4-aminopyrimidine-NH-CH2-CO-pyrrolidine linker in the target compound differs fundamentally from the extended 2-thiazol-urea linker optimized in SNS-314. Crystallographic evidence (PDB 3D14) shows the SNS-314 urea NH forms a key hydrogen bond with the DFG motif, contributing to Aurora A potency (IC50 9 nM) [1]. The target compound's shorter, flexible linker would position the pyrrolidine group differently, potentially altering kinase selectivity.

Linker geometry
Class-level inference
Linker differs from SNS-314 (IC50 9 nM Aurora A); binding mode unvalidated
Binding mode may differ; structural biology validation needed
Inferred from crystallographic analog
Structure-based design Linker SAR Kinase inhibitor chemistry

Defensible Procurement Use Cases


Fragment-Based Kinase Inhibitor Screening

The compound's low molecular weight (262.33 Da) makes it suitable for inclusion in fragment libraries targeting the kinase hinge region. Its thieno[3,2-d]pyrimidine core is a known hinge-binding motif (e.g., in EGFR and Aurora inhibitors) [1], and the pyrrolidin-1-yl ethanone provides a vector for fragment growth. Procurement at 98% purity reduces false positives from impurities in fragment screens.

Synthetic Intermediate for Lead Optimization

As a defined building block with a free secondary amine equivalent, the compound can serve as a key intermediate in the synthesis of diversified thieno[3,2-d]pyrimidine libraries. The pyrrolidin-1-yl ethanone moiety can be further functionalized to explore SAR around the solvent-exposed region, analogous to the acetylenic modifications reported by Hubbard et al. [1].

Negative Control for Covalent Inhibitor Assays

Because the compound lacks an electrophilic warhead (unlike the acetylenic thieno[3,2-d]pyrimidines that covalently modify EGFR at 15–41% efficiency [1]), it can serve as a reversible-binding control in washout and time-dependent inhibition studies. This application is valid only if the compound shows measurable reversible binding to the target of interest.

Physicochemical Benchmarking in Analog Series

The compound's measured properties (MW 262.33, CLogP predicted ~1.5) can be used to benchmark novel analogs against the series leader SNS-314 (MW ~540) [2]. Tracking MW and lipophilicity efficiency indices during optimization helps avoid property creep that leads to poor ADME profiles.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor screening
Low molecular weight, hinge-binding scaffold
Screening library QC; target engagement assay
Synthetic intermediate for lead optimization
Defined building block with amine linker
SAR expansion around solvent-exposed region
Negative control for covalent inhibitor assays
Reversible binding profile (no warhead)
Washout and time-dependent inhibition experiments
Physicochemical benchmarking in analog series
Fragment-like MW and lipophilicity benchmarks
Ligand efficiency tracking during optimization
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